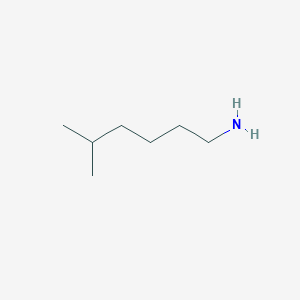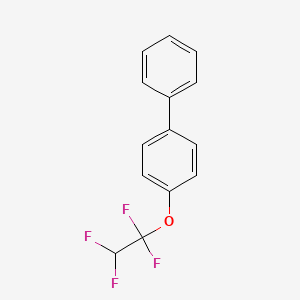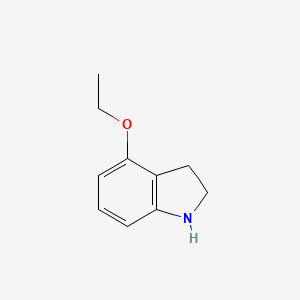
4-Ethoxyindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxyindoline is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
作用机制
The exact mechanism of action, target, and biochemical pathways can vary greatly depending on the specific indole derivative and its chemical structure. Some indole derivatives have been found to inhibit certain enzymes, modulate ion channels, or interact with various receptors .
The pharmacokinetics, which refers to how the drug is absorbed, distributed, metabolized, and excreted (ADME), can also vary . Factors such as the chemical structure of the compound, the route of administration, and individual patient characteristics can all influence the pharmacokinetics .
The result of the action of an indole derivative can range from antiviral to anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can also be influenced by various factors. These can include the pH of the environment, the presence of other compounds or drugs, and individual patient factors .
生化分析
Biochemical Properties
4-Ethoxyindoline, like other indole derivatives, interacts with a variety of enzymes, proteins, and other biomolecules. These interactions are often characterized by the compound’s ability to bind with high affinity to multiple receptors . This property of this compound allows it to participate in various biochemical reactions, potentially influencing the function and behavior of these biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse and complex. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, indole derivatives have been reported to possess antiviral, anti-inflammatory, and anticancer activities, suggesting that this compound may also have similar effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may influence metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various factors. It could interact with transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
The subcellular localization of this compound could influence its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The precise subcellular localization of this compound is yet to be determined.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxyindoline typically involves the introduction of an ethoxy group to the indoline ring. One common method is the reaction of indoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: 4-Ethoxyindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups to the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized indoline compounds.
科学研究应用
4-Ethoxyindoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Indoline: The parent compound of 4-Ethoxyindoline, lacking the ethoxy group.
4-Methoxyindoline: Similar to this compound but with a methoxy group instead of an ethoxy group.
4-Hydroxyindoline: Contains a hydroxyl group at the fourth position.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
属性
IUPAC Name |
4-ethoxy-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-12-10-5-3-4-9-8(10)6-7-11-9/h3-5,11H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVDHVHEJQOARI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572090 |
Source


|
| Record name | 4-Ethoxy-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220657-56-7 |
Source


|
| Record name | 4-Ethoxy-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)
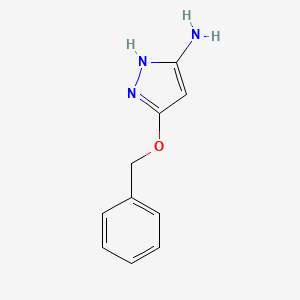
![1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B1339248.png)
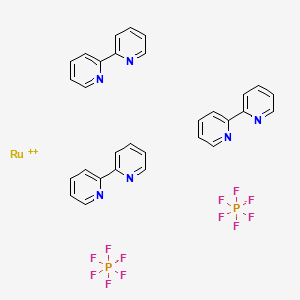
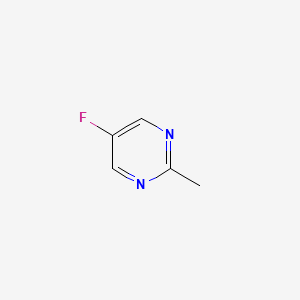
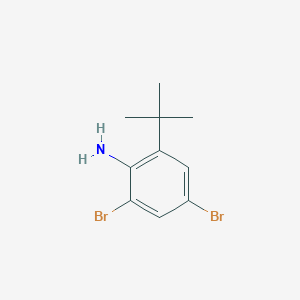
![[Bis-(2-hydroxy-ethyl)-amino]-acetonitrile](/img/structure/B1339256.png)
![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)
